![molecular formula C8H6N2O B1289857 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 849067-90-9](/img/structure/B1289857.png)

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

Vue d'ensemble

Description

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. The structure of this compound features a pyrrole ring fused to a pyridine ring, with an aldehyde functional group at the fifth position. This moiety is a key intermediate in the synthesis of various complex molecules, including natural products and drug candidates .

Synthesis Analysis

The synthesis of pyrrole carbaldehyde derivatives, including 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, can be achieved through various methods. One approach involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can then undergo further cyclization to yield pyrrole-fused poly-heterocyclic compounds . Another method reported the synthesis of pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine through a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation . Additionally, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been developed, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is characterized by the presence of a pyrrole ring fused to a pyridine ring. This bicyclic system exhibits reactivity at various positions, which can be exploited in synthetic chemistry. For instance, the compound has been shown to undergo electrophilic substitution reactions predominantly at the 3-position, although substitution at the 2-position has also been observed .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines, including the 5-carbaldehyde derivative, are versatile intermediates that can participate in a range of chemical reactions. They have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. Additionally, they can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes upon reaction with aldehydes and can yield various derivatives when treated with different reagents, such as nitrosobenzene or chloroform and alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives are influenced by the substituents on the pyrrole and pyridine rings. These properties are crucial for their applications in drug synthesis and material science. For example, the introduction of a piperidinyl group has been shown to improve aqueous solubility, which is important for the bioavailability of potential drug molecules . The photophysical properties, such as absorption and emission spectra, are also affected by the substituents at specific positions on the pyridine ring, which can be tailored for specific applications .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through oxidation and intramolecular cycloaddition processes, yielding tricyclic heterocycles in good yields (El-Nabi, 2004). Additionally, various alkyl and aryl substituted derivatives of 1H-Pyrrolo[2,3-b]pyridines are prepared using modifications of traditional synthesis methods, demonstrating the compound's versatility in chemical synthesis (Herbert & Wibberley, 1969).

Role in Anticancer Drug Synthesis

The compound has significance in the synthesis of small molecule anticancer drugs. A study describes the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the development of these drugs, highlighting its role in pharmaceutical research (Wang, Tu, Han, & Guo, 2017).

Development of Single Molecule Magnets

In the field of materials science, 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives are used in the creation of supramolecular structures with magnetic properties. A study demonstrated the use of a derivative as a ligand in the coordination of paramagnetic transition metal ions, leading to the development of barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Antibacterial Properties

A series of carboxylic acids synthesized from derivatives of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde showed antibacterial activity in vitro, indicating its potential use in developing new antibacterial agents (Toja et al., 1986).

Photophysical Properties

The compound's derivatives are also studied for their photophysical properties. For instance, heterocyclic orthoaminoaldehydes based on 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives exhibit absorption and emission properties dependent on their substituents, which can be significant for applications in optoelectronics and photophysics (Patil et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

Similar compounds have shown poor in vitro metabolic stability, which is reflected in their in vivo pharmacokinetic profiles . This suggests that the compound may have low bioavailability, although further studies are needed to confirm this.

Result of Action

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde can inhibit cell proliferation and induce apoptosis . For example, one derivative of the compound exhibited potent FGFR inhibitory activity and was able to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDANOCTXZFZIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628565 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849067-90-9 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

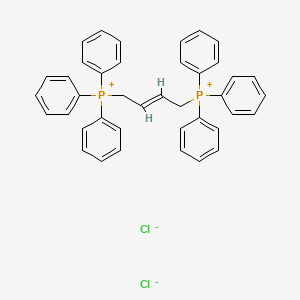

Synthesis routes and methods

Procedure details

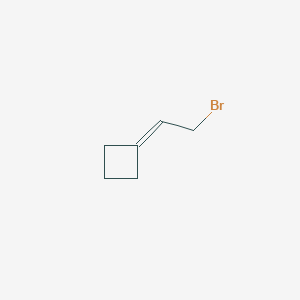

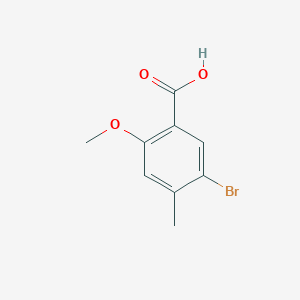

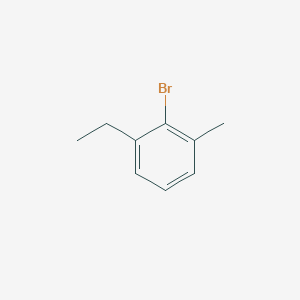

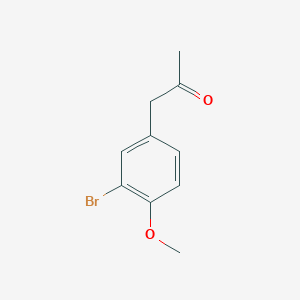

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)